1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine
Overview
Description
1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine is a useful research compound. Its molecular formula is C13H17BrN2O3 and its molecular weight is 329.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperazine Compounds : The compound has been used in the synthesis of various piperazine derivatives. For instance, 1-(2-Furoyl)piperazine, a related compound, was synthesized through esterification and characterized using NMR and IR techniques, highlighting the compound's utility in creating novel piperazine-based chemicals (Zheng Xiao-hui, 2010).
Metal Ion Extraction : A study on 1-(2-furoyl)piperazine-appended calix[4]arene derivative, closely related to the compound , revealed its efficacy in extracting metal ions like Pb2+, Cu2+, Ni2+, Co2+, Cd2+, and Zn2+. This derivative exhibited significant extraction recovery and selectivity, particularly toward Cd2+ ions, suggesting potential applications in metal ion extraction and purification processes (S. Sayin et al., 2018).
Biological and Pharmacological Activities
Antibacterial Activity : Various derivatives of 1-(2-furoyl)piperazine have been synthesized and evaluated for antibacterial activity. For example, 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides demonstrated potent antibacterial effects against strains like S. aureus and E. coli, with minimal cytotoxicity. This indicates the potential of these derivatives in developing new antibacterial agents (G. Hussain et al., 2018).
Catalytic Applications in Organic Synthesis : Some derivatives of 1-(2-furoyl)piperazine have been employed as catalysts in Mannich reactions to afford β-aminocarbonyl compounds. These reactions were characterized by good to excellent yields, requiring only a small amount of catalyst and simple work-up, making them environmentally friendly (S. Sayin & M. Yılmaz, 2014).
Potential in Treating Chronic Diseases : Some newly synthesized multi-functional derivatives of 2-furoic piperazide (a compound structurally related to 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine) were found to be promising inhibitors of α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. These compounds could be significant in the treatment of chronic diseases like type 2 diabetes and Alzheimer's (M. Abbasi et al., 2018).
Properties
IUPAC Name |
2-bromo-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,14)12(18)16-7-5-15(6-8-16)11(17)10-4-3-9-19-10/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNDXHBTRZHQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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